molecular formula C13H8ClNO4 B6401915 MFCD18320446 CAS No. 1261905-99-0

MFCD18320446

Cat. No.: B6401915
CAS No.: 1261905-99-0
M. Wt: 277.66 g/mol
InChI Key: LYSMBCKAZPWJPA-UHFFFAOYSA-N
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Description

The compound “MFCD18320446” is a chemical entity with unique properties and applications. It is known for its specific molecular structure and reactivity, making it a subject of interest in various scientific fields. This compound is utilized in numerous research and industrial applications due to its distinctive characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of “MFCD18320446” typically involves a series of chemical reactions under controlled conditions. One common method includes the use of precursor compounds that undergo specific transformations to yield the desired product. The reaction conditions, such as temperature, pressure, and pH, are meticulously controlled to ensure the purity and yield of the compound.

Industrial Production Methods: In an industrial setting, the production of “this compound” is scaled up using large reactors and automated systems. The process involves continuous monitoring and optimization of reaction parameters to achieve high efficiency and consistency. Advanced techniques such as distillation, crystallization, and chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions: “MFCD18320446” undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of specific reagents and catalysts.

Common Reagents and Conditions:

    Oxidation: Typically involves oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Commonly uses reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Often involves nucleophilic or electrophilic reagents under controlled temperature and solvent conditions.

Major Products: The reactions of “this compound” yield a range of products depending on the reaction type and conditions. For instance, oxidation may produce oxygenated derivatives, while reduction can yield simpler, reduced forms of the compound.

Scientific Research Applications

“MFCD18320446” finds extensive use in scientific research across various domains:

    Chemistry: It is used as a reagent in synthetic chemistry for the preparation of complex molecules.

    Biology: The compound is studied for its biological activity and potential therapeutic applications.

    Medicine: Research explores its use in drug development and as a diagnostic tool.

    Industry: It is employed in the manufacture of specialty chemicals and materials.

Mechanism of Action

The mechanism by which “MFCD18320446” exerts its effects involves interaction with specific molecular targets. These interactions can modulate biochemical pathways, leading to desired outcomes. The compound’s structure allows it to bind to particular enzymes or receptors, influencing their activity and resulting in various physiological effects.

Comparison with Similar Compounds

“MFCD18320446” is compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Examples include compounds with analogous structures or functional groups.

    Uniqueness: “this compound” may exhibit distinct reactivity, stability, or biological activity compared to its analogs, making it valuable for specific applications.

Properties

IUPAC Name

2-chloro-6-(3-nitrophenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClNO4/c14-11-6-2-5-10(12(11)13(16)17)8-3-1-4-9(7-8)15(18)19/h1-7H,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYSMBCKAZPWJPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=C(C(=CC=C2)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30690059
Record name 3-Chloro-3'-nitro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30690059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261905-99-0
Record name 3-Chloro-3'-nitro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30690059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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